Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including halogenated aromatic rings, a pyrrole ring, and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Functional Group Modifications: Halogenation, hydroxylation, and other functional group modifications can be carried out using appropriate reagents and conditions.
Final Coupling: The final coupling of the pyrrole and thiazole rings with the allyl group and other substituents can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and allyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated aromatic rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Carboxylic acids, epoxides
Reduction Products: Alcohols, amines
Substitution Products: Substituted aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study enzyme activities and protein interactions.
Drug Discovery: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological macromolecules, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylate: Lacks the pyrrole ring and fluorinated benzoyl group.
2-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Lacks the allyl group.
Uniqueness
The presence of multiple functional groups, including halogenated aromatic rings, a pyrrole ring, and a thiazole ring, makes Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate unique
Properties
CAS No. |
617697-28-6 |
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Molecular Formula |
C26H19Cl2FN2O5S |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H19Cl2FN2O5S/c1-4-9-36-25(35)23-13(3)30-26(37-23)31-20(14-7-8-16(27)17(28)10-14)19(22(33)24(31)34)21(32)15-6-5-12(2)18(29)11-15/h4-8,10-11,20,32H,1,9H2,2-3H3/b21-19+ |
InChI Key |
KTYKKNBXBQIECK-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)O)F |
Origin of Product |
United States |
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